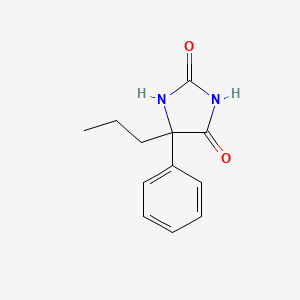

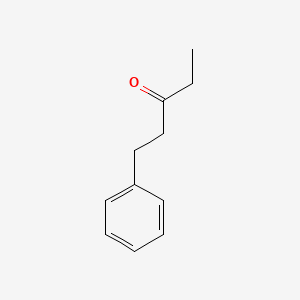

5-Phenyl-5-propylimidazolidine-2,4-dione

描述

Synthesis Analysis

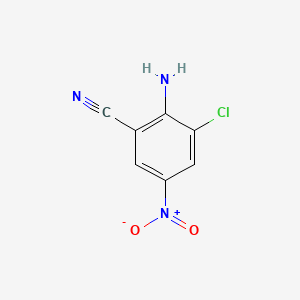

The synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione involves the reaction of phenyl isocyanates with specific nitriles under controlled conditions, followed by hydrolysis and rearrangement processes to form the desired imidazolidine-2,4-diones. This synthetic route has been demonstrated for related compounds, showcasing a method to access various substituted imidazolidine-2,4-diones with potential biological activities (Sedlák et al., 2005).

Molecular Structure Analysis

The molecular structure of 5-Phenyl-5-propylimidazolidine-2,4-diones has been characterized through spectroscopic methods, including 1H and 13C NMR spectroscopy. X-ray diffraction studies have verified the structure of closely related compounds, providing insights into the conformation and electronic distribution within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Sedlák et al., 2005).

Chemical Reactions and Properties

Imidazolidine-2,4-diones undergo various chemical reactions, including hydrolysis under alkaline conditions, which has been studied for understanding their stability and reactivity. The presence of electron-acceptor substituents can influence the reaction kinetics, indicating the sensitivity of these compounds to structural modifications (Sedlák et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are vital for the development of pharmaceutical compounds. While specific data on 5-Phenyl-5-propylimidazolidine-2,4-dione are not detailed, related compounds have been studied through crystallography to understand their solid-state properties and interactions, which are important for formulation and drug delivery considerations.

Chemical Properties Analysis

The chemical properties of 5-Phenyl-5-propylimidazolidine-2,4-dione, such as acidity, basicity, and reactivity with various chemical agents, are influenced by its molecular structure. The imidazolidine ring, phenyl, and propyl substituents contribute to its unique chemical behavior, affecting its biological activity and interaction with receptors or enzymes. Computational modeling and spectrophotometric techniques have been employed to study the electronic structure and predict the activity of similar compounds (Anil Kumar & Bhaskar, 2019).

科学研究应用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A series of hybrid compounds between phenytoin and Oxazepines, Diazepines, and Quinazolin were prepared . These compounds were synthesized with the aim of studying their antibacterial activities .

Methods of Application or Experimental Procedures

The target compounds were prepared by three steps :

- Alkylation of the phenytoin salt with the product of the second step to obtain Hybrid phenytoin compounds .

Results or Outcomes

Some of the test compounds showed potent antibacterial activity, especially against Escherichia coli .

Anticonvulsant Screening

Specific Scientific Field

This application is also in the field of Medicinal Chemistry .

Summary of the Application

Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones were synthesized and screened for their anticonvulsant activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by N3 alkylation and screened for their anticonvulsant activity by the maximal electroshock (MES) test . Their neurotoxicity was evaluated by the rotarod test .

Results or Outcomes

Among all the synthesized derivatives, compounds 4b, 6c, 6d, 10b, 11a, 11b, and 11d were found to exhibit maximum seizure protection in the MES test and were devoid of any neurotoxic effects . Furthermore, these compounds were evaluated in vivo for 5-HT1A receptor affinity .

Antihistaminic and Antiallergic Agents

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Oxazepines compounds, which can be synthesized from “5-Phenyl-5-propylimidazolidine-2,4-dione”, are significant unsaturated seven-membered heterocyclic rings because of their wide variety of applications . They have been established in the pharmaceutical fields as having antihistaminic and antiallergic agents .

Methods of Application or Experimental Procedures

The target compounds were prepared by three steps :

Antihistaminic and Antiallergic Agents

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Oxazepines compounds, which can be synthesized from “5-Phenyl-5-propylimidazolidine-2,4-dione”, are significant unsaturated seven-membered heterocyclic rings because of their wide variety of applications . They have been established in the pharmaceutical fields as having antihistaminic and antiallergic agents .

Methods of Application or Experimental Procedures

The target compounds were prepared by three steps :

- Alkylation of the phenytoin salt with the product of the second step to obtain Hybrid phenytoin compounds .

Results or Outcomes

The biological activities of oxazepine compounds were established in the pharmaceutical fields as having antihistaminic and antiallergic agents . Furthermore, these compounds with metals have shown antibacterial and antifungal activity .

Antinociceptive Agents

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

The effects of 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) on the Central Nervous System was investigated, and its possible involvement in antinociception was considered based on results obtained with early pharmacological screening .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application were not detailed in the source .

属性

IUPAC Name |

5-phenyl-5-propylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEOJRZVVDXEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277175 | |

| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Phenyl-5-propylimidazolidine-2,4-dione | |

CAS RN |

5394-37-6 | |

| Record name | NSC1023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)